molecular formula C12H16BrNO B13328352 N-(3-bromo-4-methylphenyl)oxan-4-amine

N-(3-bromo-4-methylphenyl)oxan-4-amine

Cat. No.: B13328352
M. Wt: 270.17 g/mol
InChI Key: ZHNLPCQILPLPFI-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)oxan-4-amine is an organic compound with the molecular formula C₁₂H₁₆BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylphenyl)oxan-4-amine typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Oxan-4-amine Formation: The brominated intermediate is then reacted with oxan-4-amine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding de-brominated amine.

    Substitution: Formation of substituted derivatives with azide or cyano groups.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and oxan-4-amine moiety play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(3-Bromophenyl)oxan-4-amine
  • N-(4-Methylphenyl)oxan-4-amine
  • N-(3-Methylphenyl)oxan-4-amine

Comparison: N-(3-Bromo-4-methylphenyl)oxan-4-amine is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

ZHNLPCQILPLPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)Br

Origin of Product

United States

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